Taurine dichloramine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

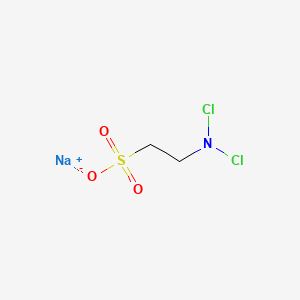

Taurine dichloramine, also known as this compound, is a useful research compound. Its molecular formula is C2H4Cl2NNaO3S and its molecular weight is 216.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Therapeutic Applications

1.1 Neurological Disorders

Taurine has shown promise in treating neurological disorders such as stroke, epilepsy, and neurodegenerative diseases. It works by modulating calcium levels, enhancing antioxidant defenses, and reducing excitotoxicity caused by glutamate. Studies indicate that taurine can protect against oxidative stress in neuronal tissues, thereby mitigating damage from conditions like cerebral ischemia and spinal cord injuries .

1.2 Respiratory Health

Research has demonstrated that taurine can alleviate symptoms associated with respiratory conditions. It has been effective in reducing oxidative stress in lung tissues during acute exposures to harmful agents like ozone. In animal studies, taurine administration prior to exposure significantly decreased markers of lung injury and inflammation, suggesting its role as a protective agent against oxidative damage .

1.3 Cardiovascular Benefits

Taurine is recognized for its cardiovascular protective effects. It contributes to lowering blood pressure, improving endothelial function, and reducing the risk of heart diseases. The compound's antioxidative properties help mitigate oxidative stress in cardiac tissues, which is crucial in preventing cardiovascular pathologies .

Cosmetic Applications

2.1 Skin Care Formulations

Taurine dichloramine is increasingly utilized in cosmetic products due to its skin-conditioning properties. It acts as an effective moisturizer and helps improve skin hydration levels. Its antioxidative properties also contribute to protecting skin cells from damage caused by environmental stressors .

2.2 Anti-Aging Products

In anti-aging formulations, this compound is valued for its ability to enhance cellular repair mechanisms and reduce inflammation within the skin. This makes it a popular ingredient in serums and creams aimed at reducing the appearance of fine lines and promoting overall skin health .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Rubio-Casillas et al., 2023 | Neurological Protection | Taurine administration reduced neuronal damage in stroke models by modulating calcium levels and enhancing antioxidant defenses. |

| Chen et al., 2021 | Respiratory Protection | Taurine significantly decreased markers of lung injury in rats exposed to ozone, highlighting its protective role against oxidative stress. |

| Junyent et al., 2009 | Epilepsy Management | Taurine's ability to prevent neuronal depolarization was demonstrated in models of excitotoxicity induced by glutamate, suggesting therapeutic potential for epilepsy treatment. |

化学反応の分析

Disproportionation Reaction

Taurine dichloramine undergoes pH-dependent disproportionation in aqueous solutions:

2TauNHCl↔TauNCl2+TauNH2

-

Mechanism : Concerted proton and chlorine transfer in the transition state, validated by Brønsted analysis (slopes β=0.55, α=0.48) .

Reaction with Taurine

TauNCl₂ reacts with excess taurine (TauNH₂) to regenerate N-chlorotaurine:

TauNCl2+TauNH2→2TauNHCl

-

Rate dependence : First-order in TauNCl₂ and TauNH₂, with catalysis by general acids (e.g., acetate) .

Oxidative Reactivity

This compound acts as a mild oxidant in biological systems:

-

Inhibits NFκB and STAT3 signaling pathways by oxidizing critical methionine residues .

-

Modulates redox-sensitive transcription factors (e.g., Nrf2), upregulating antioxidant genes like HO-1 and GCLC .

Interaction with Immune Cells

-

Neutrophils : Generated during oxidative burst via myeloperoxidase (MPO)-HOCl system .

-

Anti-inflammatory effects : Suppresses proinflammatory cytokines (e.g., IL-6, VEGF) in rheumatoid fibroblasts .

Stability in Physiological Conditions

Kinetic and Thermodynamic Data

| Reaction | Rate Constant (k) | Conditions | Source |

|---|---|---|---|

| Disproportionation of TauNHCl | 1.1×106M−1 | pH 2–7, 25°C | |

| TauNCl₂ + TauNH₂ → 2 TauNHCl | 3.2×10−3M−1s−1 | pH 7.1, 25°C | |

| HOCl scavenging by taurine | 4.2×103M−1s−1 | pH 7.4, 37°C |

Mechanistic Insights

特性

CAS番号 |

80638-45-5 |

|---|---|

分子式 |

C2H4Cl2NNaO3S |

分子量 |

216.02 g/mol |

IUPAC名 |

sodium;2-(dichloroamino)ethanesulfonate |

InChI |

InChI=1S/C2H5Cl2NO3S.Na/c3-5(4)1-2-9(6,7)8;/h1-2H2,(H,6,7,8);/q;+1/p-1 |

InChIキー |

WNTHENRZWZOHIK-UHFFFAOYSA-M |

SMILES |

C(CS(=O)(=O)[O-])N(Cl)Cl.[Na+] |

正規SMILES |

C(CS(=O)(=O)[O-])N(Cl)Cl.[Na+] |

Key on ui other cas no. |

80638-45-5 |

同義語 |

taurine dichloramine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。